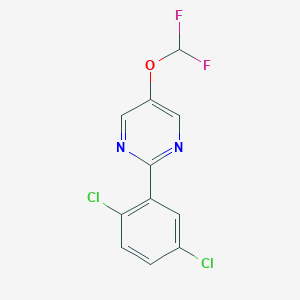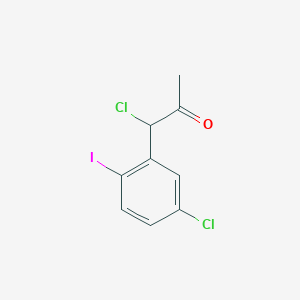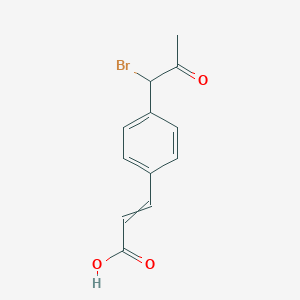
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
The synthesis of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with 4-methylpiperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:
7-(4-ethylpiperidin-1-yl)isoquinolin-1(2H)-one: This compound has a similar structure but with an ethyl group instead of a methyl group.
7-(4-phenylpiperidin-1-yl)isoquinolin-1(2H)-one: This derivative has a phenyl group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for particular applications.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
7-(4-methylpiperidin-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)13-3-2-12-4-7-16-15(18)14(12)10-13/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,16,18) |
Clave InChI |
CUVILYBNUBXNPT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=CC3=C(C=C2)C=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















